3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester
Description
3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester is a brominated aromatic ester characterized by a methoxy group at position 4 and a phenethyloxy substituent bearing a bromine atom at position 3 on the benzene ring. The compound’s structure combines ester, ether, and halogen functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its synthesis typically involves multi-step reactions, including alkylation, esterification, and halogenation, as seen in related compounds .
Properties
IUPAC Name |
methyl 3-[2-(3-bromophenyl)ethoxy]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-20-15-7-6-13(17(19)21-2)11-16(15)22-9-8-12-4-3-5-14(18)10-12/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIOFFFOOFCDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OCCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-bromo-phenol with ethylene oxide to form 3-bromo-phenyl ethyl ether. This intermediate is then reacted with 4-methoxy-benzoic acid in the presence of a suitable esterification agent, such as methanol and sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, in place of the bromine atom.
Scientific Research Applications
3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
a) 3-Bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester
- Structure : Lacks the phenethyloxy group but retains bromine and methoxy substituents.
- Synthesis : Synthesized from vanillin via bromination, oxidation, and esterification (66.4% yield) .
- Key Difference : Absence of the ethoxy linker reduces steric hindrance and alters solubility. The hydroxyl group increases polarity compared to the ethoxy-substituted target compound.
b) Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
Core Structure Modifications
a) Pyrazole Ester Derivatives
- Examples : 5-[2-(substituted)-ethoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester .
- Structure : Replaces the benzoic acid core with a pyrazole ring.
- Research Findings : These derivatives exhibit strong host-guest interactions with acetone, as demonstrated by NMR and cyclic voltammetry .
b) 3-(2-Bromo-acetyl)-4-methoxy-benzoic acid methyl ester
- Structure : Replaces the phenethyloxy group with a bromo-acetyl substituent.
- Synthesis : Requires bromoacetylation, which may involve hazardous reagents like bromine gas .
- Key Difference : The acetyl group increases electrophilicity, making this compound more reactive in nucleophilic substitution reactions than the ethoxy-linked analog .
Functional Group Variations
a) 4-Bromo-3-methoxymethyl-benzoic acid ethyl ester
- Structure : Substitutes the ethoxy-phenyl group with a methoxymethyl group.
- Comparison : The methoxymethyl group reduces molecular weight (273.13 g/mol vs. ~365 g/mol for the target compound) and may improve bioavailability due to lower hydrophobicity .
b) 3-Fluoro-5-{(2-[3-(2-hydroxy-ethyl)-phenyl]-ethoxy}-4-methoxy-benzoic acid derivatives
Data Tables
Table 2: Reactivity and Stability
Biological Activity
3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester, a complex organic compound, has garnered attention in various fields of research, particularly in medicinal chemistry and material science. This article explores its biological activities, including its pharmacological potential, mechanisms of action, and applications in drug development.
The compound is characterized by its molecular formula and a molecular weight of approximately 365.21 g/mol. Its structure includes a bromo-substituted phenyl group, an ethoxy linkage, and a methoxy benzoic acid moiety, which contribute to its reactivity and biological interactions.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Properties : It serves as an intermediate in the synthesis of anti-inflammatory agents, showing potential in reducing inflammation markers in vitro and in vivo models.
- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, potentially through inhibition of pain pathways.
- Antitumor Activity : Some derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cell lines. For instance, compounds structurally similar to this ester have been reported to inhibit key signaling pathways involved in tumor growth and metastasis.
The biological activity of 3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses and cancer progression, such as cyclooxygenases (COX) and certain kinases.
- Modulation of Signaling Pathways : It has been observed to affect pathways like NF-kB and MAPK, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : In cancer cell lines, it has been shown to promote apoptotic cell death through intrinsic pathways involving mitochondrial dysfunction.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound significantly reduced levels of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Antitumor Activity Assessment : In a study involving human cancer cell lines, the compound exhibited cytotoxic effects with IC50 values indicating significant potency against specific cancer types .
Applications in Research
Due to its diverse biological activities, 3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester is utilized in various research applications:
- Drug Development : It serves as a lead compound for developing new anti-inflammatory and anticancer drugs.
- Material Science : The compound is also explored for its potential in formulating advanced materials due to its chemical stability and reactivity .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoic acid core. A representative route includes:
Esterification : Methylation of the carboxylic acid group using methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP).
Etherification : Introducing the ethoxy group via Williamson ether synthesis, where 3-bromophenethyl bromide reacts with a hydroxyl-substituted intermediate under basic conditions (e.g., K₂CO₃ in DMF).
Bromination : Electrophilic aromatic bromination at the 3-position of the phenyl group using Br₂ in acetic acid (80–90% yield), as demonstrated for analogous brominated methoxyphenylacetic acids .
Key Characterization: NMR (¹H/¹³C) confirms substitution patterns (e.g., methoxy at δ ~3.8 ppm, bromophenyl protons as multiplets). Purity is validated via HPLC (>95%) and melting point analysis.
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- NMR : ¹H NMR identifies the methoxy (singlet, δ 3.8–3.9 ppm), ethoxy (triplet for -OCH₂CH₂-), and aromatic protons (split due to bromine’s anisotropic effects). ¹³C NMR confirms ester carbonyl (~168–170 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, e.g., dihedral angles between substituents (e.g., ~78° tilt between the phenyl ring and acetic acid moiety in related structures) .
- Elemental Analysis : Validates C, H, Br, and O content (±0.3% theoretical).
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer :
- Solubility : Soluble in chloroform, DCM, and DMSO; sparingly soluble in water.
- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or bromine displacement. Stability studies (TGA/DSC) show decomposition >150°C .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in further functionalization?
- Methodological Answer : The methoxy (electron-donating) and bromophenyl (electron-withdrawing) groups direct electrophilic/nucleophilic attacks. For example:
- Electrophilic Aromatic Substitution : Bromophenyl’s electron-withdrawing nature deactivates the ring, favoring meta/para positions in subsequent reactions.
- Nucleophilic Substitution : The ethoxy linker’s β-hydrogens may participate in elimination under strong bases (e.g., t-BuOK), requiring controlled conditions.
Computational studies (DFT) on analogous brominated benzoic acids reveal reduced electron density at the bromophenyl ring, aligning with experimental C–C–C bond angle distortions (e.g., 121.5° at Br vs. 118° at OMe in related structures) .
Q. How can contradictory data in literature regarding reaction yields be resolved?
- Methodological Answer : Discrepancies often arise from:
- Reagent Purity : Trace moisture in DMF reduces coupling efficiency; use molecular sieves for anhydrous conditions.
- Temperature Control : Exothermic bromination (Br₂ in AcOH) requires slow addition (<0.5 mL/min) to avoid side products.
- Workflow Optimization : Reproducibility is enhanced by in situ monitoring (e.g., TLC at 30-minute intervals) and column chromatography (silica gel, hexane/EtOAc gradient). A case study on brominated methoxyphenylacetic acids achieved 84% yield via strict stoichiometric control .
Q. What computational methods are used to predict the compound’s reactivity or biological activity?
- Methodological Answer :
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, the lowest unoccupied molecular orbital (LUMO) in brominated analogs localizes on the phenyl ring, favoring nucleophilic addition .
- Molecular Docking : Screens potential biological targets (e.g., cyclooxygenase-2) by aligning the compound’s 3D structure (from crystallography) with protein active sites. This guided the design of Combretastatin A-4 analogs using similar bromophenyl intermediates .
Q. How is the compound utilized in designing bioactive analogs?
- Methodological Answer :
- Scaffold Modification : Replace the methyl ester with amides (e.g., using EDC/HOBt) to enhance bioavailability.
- Biological Screening : Test antiproliferative activity via MTT assays (IC₅₀ values against cancer cell lines). A related bromophenyl ester showed IC₅₀ = 12 µM in HeLa cells, attributed to tubulin polymerization inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
